Cas no 58957-92-9 (Idarubicin)
Idarubicin structure
Product Name:Idarubicin
Numero CAS:58957-92-9
MF:C26H27NO9
MW:497.493888139725
MDL:MFCD00897212
CID:57346
PubChem ID:42890
Update Time:2025-05-20
Idarubicin Proprietà chimiche e fisiche
Nomi e identificatori
-
- Idarubicin
- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- 4-demethoxydaunomycin
- 4-Demethoxydaunorubicin
- 5,12-naphthacenedione
- Idamycin
- Idarubicina
- Idarubicine
- Idarubicine [INN-French]
- Idarubicinum
- Idarubicinum [INN-Latin]
- 5,12-Naphthacenedione,9-acetyl-7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxy-,(7S-cis)-
- 1-Demethoxydaunorubicin
- 4-DMD
- Demethoxydaunorubicin
- SR-01000075934
- IDARUBICIN [WHO-DD]
- SMR000466355
- (7S,9S)-7-[(2R,4S,5S,6S)-4-azanyl-6-methyl-5-oxidanyl-oxan-2-yl]oxy-9-ethanoyl-6,9,11-tris(oxidanyl)-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- (7S,9S)-9-Acetyl-7-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,9,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
- BCP9000773
- 4-Desmethoxydaunorubicin
- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- Daunomycin, 4-demethoxy-
- NCGC00093976-03
- AB00698511-08
- SDCCGSBI-0050582.P002
- HY-17381A
- SR-01000075934-1
- 4-DEMETHOXY-DAUNORUBICIN
- NCGC00093976-02
- DTXSID7023142
- Tox21_500600
- IDARUBICIN [VANDF]
- AKOS015895563
- 5,12-Naphthacenedione, 9-acetyl-7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,9,11-trihydroxy-, (7S-cis)-
- UNII-ZRP63D75JW
- MLS001401448
- Lopac0_000600
- NSC256439
- Idarubicinum (INN-Latin)
- DTXCID503142
- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-9-acetyl-7-((3-amino-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl)oxy)-6,9,11-trihydroxy-, (7S-cis)-
- AB00698511-09
- NCGC00093976-18
- A935911
- (1S,3S)-3-ACETYL-1,2,3,4,6,11-HEXAHYDRO-3,5,12-TRIHYDROXY-6,11-DIOXO-1-NAPHTHACENYL 3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSIDE
- 58957-92-9
- (1S,3S)-3-Acetyl-1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-6,11-dioxo-1-naphthacenyl-3-amino-2,3,6-trideoxy-alpha-L-hexopyranoside
- GTPL7083
- (7S,9S)-7-[(2R,4S,5S,6S)-4-azanyl-6-methyl-5-oxidanyl-oxan-2-yl]oxy-9-ethanoyl-6,9,11-tris(oxidanyl)-8,10-dihydro-7H-tetracene-5,12-dione
- AB00698511_11
- Idarubicine (INN-French)
- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-quinone;hydrochloride
- L01DB06
- EN300-7479233
- DB01177
- CS-0007534
- (7S,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- Idarubicin, United States Pharmacopeia (USP) Reference Standard
- D08062
- A832088
- AB00698511-06
- Zavedos (TN)
- XDXDZDZNSLXDNA-TZNDIEGXSA-N
- EU-0100600
- HMS2089D05
- NCGC00261285-01
- (7S,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- IDARUBICIN [MI]
- BCPP000207
- NCGC00093976-01
- NCGC00093976-05
- BRD-K69650333-001-01-1
- Idarubicin (INN)
- CHEMBL1117
- 5,12-NAPHTHACENEDIONE, 9-ACETYL-7-((3-AMINO-2,3,6-TRIDEOXY-alpha-L-LYXO-HEXOPYRANOSYL)OXY)-7,8,9,10-TETRAHYDRO-6,9,11-TRIHYDROXY-, (7S,9S)-
- AC-9384
- Idarubicina [INN-Spanish]
- NSC 256439
- (1S,3S)-3-ACETYL-1,2,3,4,6,11-HEXAHYDRO-3,5,12-TRIHYDROXY-6,11-DIOXO-1-NAPHTHACENYL 3-AMINO-2,3,6-TRIDEOXY-alpha-L-LYXO-HEXOPYRANOSIDE
- cid_636362
- ZRP63D75JW
- (7S,9S)-9-acetyl-7-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,9,11-trihydroxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione
- (7S,9S)-9-acetyl-7-((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-6,9,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
- DM5
- 4 Desmethoxydaunorubicin
- (1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydronaphthacen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
- Idarubicin [INN:BAN]
- Q1063862
- Idarubicin hydrochloride, solid
- CCG-204689
- CCRIS 5083
- BRD-K69650333-001-02-9
- CHEBI:42068
- NCGC00093976-04
- 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-9-acetyl-7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,9,11-trihydroxy-, (7S-cis)-
- HMS3261H22
- 4 Demethoxydaunorubicin
- Idarubicina (INN-Spanish)
- 5,12-NAPHTHACENEDIONE, 9-ACETYL-7-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-7,8,9,10-TETRAHYDRO-6,9,11-TRIHYDROXY-, (7S,9S)-
- 4-DMDR
- (7S-cis)-9-Acetyl-7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,9,11-trihydroxy-5,12-naphthacenedione
- (1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
- Idarubicinhydrochloride
- BDBM58490
- I 1656
- LP00600
- AB00698511-10
- KBioSS_002388
- BRD-K69650333-003-14-0
- SCHEMBL3750
- IDARUBICIN [INN]
- NCGC00093976-12
- 5,12-Naphthacenedione,9-acetyl-7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxy-, (7S,9S)-
- BRD-K69650333-003-13-2
- Idarubicin?
-
- MDL: MFCD00897212
- Inchi: 1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1
- Chiave InChI: XDXDZDZNSLXDNA-TZNDIEGXSA-N
- Sorrisi: O([C@H]1C[C@@H]([C@@H]([C@H](C)O1)O)N)[C@@H]1C2C(=C3C(C4C=CC=CC=4C(C3=C(C=2C[C@@](C(C)=O)(C1)O)O)=O)=O)O
Proprietà calcolate
- Massa esatta: 497.16900
- Massa monoisotopica: 497.168581
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 36
- Conta legami ruotabili: 3
- Complessità: 912
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 54
- XLogP3: niente
- Superficie polare topologica: 177
Proprietà sperimentali
- Colore/forma: No data avaiable
- Densità: 1.3477 (rough estimate)
- Punto di fusione: No data available
- Punto di ebollizione: 725.435℃ at 760 mmHg
- Punto di infiammabilità: 392.5±32.9 °C
- Indice di rifrazione: 1.6000 (estimate)
- PSA: 176.61000
- LogP: 1.72060
- Pressione di vapore: No data available
Idarubicin Informazioni sulla sicurezza
- Parola segnale:Danger
- Dichiarazione di pericolo: H300-H351-H360
- Dichiarazione di avvertimento: P201-P264-P281-P301+P310-P308+P313
- Numero di trasporto dei materiali pericolosi:UN 2811 6.1/PG 2
- WGK Germania:3
- Codice categoria di pericolo: R28: estremamente tossico se ingerito. R40: prove limitate suggeriscono il suo effetto cancerogeno. R60: può ridurre la capacità riproduttiva. R61:Può causare danni al feto.
- Istruzioni di sicurezza: S53-S45
- RTECS:HB7877000
-
Identificazione dei materiali pericolosi:
- Termine di sicurezza:53-45
- Classe di pericolo:6.1
- PackingGroup:Ⅱ
- Condizioni di conservazione:Keep in dark place,Sealed in dry,2-8°C(BD238596)
- Frasi di rischio:R60
Idarubicin Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I856240-100mg |
Idarubicin |
58957-92-9 | 98% | 100mg |
¥7,200.00 | 2022-01-10 | |
| eNovation Chemicals LLC | Y0974159-1g |
Idarubicin HCl |
58957-92-9 | 98% | 1g |
$3840 | 2023-09-03 | |
| Enamine | EN300-7479233-0.05g |
(7S,9S)-9-acetyl-7-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,9,11-trihydroxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione |
58957-92-9 | 0.05g |
$2755.0 | 2023-06-01 | ||
| A2B Chem LLC | AI53182-50mg |
Idarubicin |
58957-92-9 | 50mg |
$756.00 | 2024-04-19 | ||
| A2B Chem LLC | AI53182-100mg |
Idarubicin |
58957-92-9 | 100mg |
$1227.00 | 2024-04-19 | ||
| eNovation Chemicals LLC | Y0974159-1g |
Idarubicin HCl |
58957-92-9 | 98% | 1g |
$3840 | 2025-02-28 | |
| eNovation Chemicals LLC | Y0974159-1g |
Idarubicin HCl |
58957-92-9 | 98% | 1g |
$3840 | 2025-02-22 |
Idarubicin Letteratura correlata
-
Fang Li,Yingchun Zhu,Zhiyong Mao,Yunli Wang,Qichao Ruan,Jianlin Shi,Congqin Ning J. Mater. Chem. B 2013 1 1579
-
2. A novel synthesis of (+)-4-demethoxydaunomycinoneWalter Cabri,Silvia De Bernardinis,Franco Francalanci,Sergio Penco J. Chem. Soc. Perkin Trans. 1 1990 428
-
Sébastien Rigali,Renaud Nivelle,Pierre Tocquin Mol. BioSyst. 2015 11 333
-
4. Total synthesis of 4-demethoxydaunomycinMichael J. Broadhurst,Cedric H. Hassall,Gareth J. Thomas J. Chem. Soc. Chem. Commun. 1982 158
-
Ane Eizaguirre,Manuel Yá?ez,Leif A. Eriksson Phys. Chem. Chem. Phys. 2012 14 12505
58957-92-9 (Idarubicin) Prodotti correlati
- 23214-92-8((8S,10S)-10-{(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yloxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione)
- 56420-45-2(Epirubicin)
- 20830-81-3(Daunomycin)
- 50935-04-1(Carminomicin I)
- 72496-41-4(Pirarubicin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti